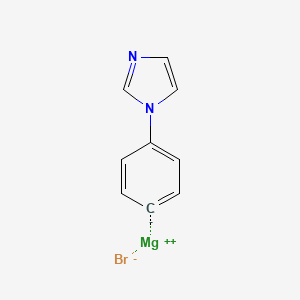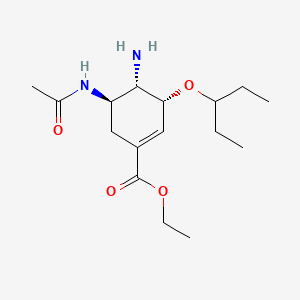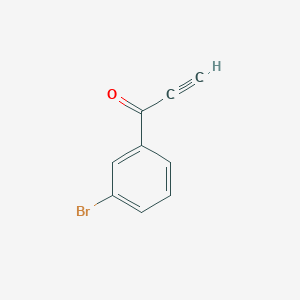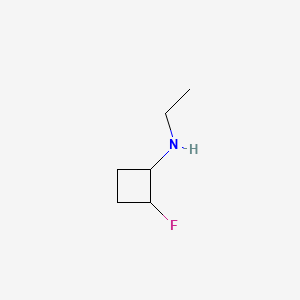
N-ethyl-2-fluorocyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-fluorocyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethyl group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluorocyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the deoxofluorination of cyclobutanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF) . Another method includes the nucleophilic substitution of appropriate bifunctional cyclobutanes .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production. The key steps include the preparation of cyclobutanone intermediates followed by fluorination and amination reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-fluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-ethyl-2-fluorocyclobutanone derivatives.
Reduction: Reduction reactions can convert it into N-ethyl-2-fluorocyclobutan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.
Major Products Formed
Oxidation: N-ethyl-2-fluorocyclobutanone
Reduction: N-ethyl-2-fluorocyclobutan-1-ol
Substitution: Various halogenated cyclobutane derivatives
Applications De Recherche Scientifique
N-ethyl-2-fluorocyclobutan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-ethyl-2-fluorocyclobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the cyclobutane ring enhances its reactivity and binding affinity to biological targets. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-2-fluorocyclobutan-1-amine
- N-propyl-2-fluorocyclobutan-1-amine
- N-ethyl-2-chlorocyclobutan-1-amine
Uniqueness
N-ethyl-2-fluorocyclobutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C6H12FN |
|---|---|
Poids moléculaire |
117.16 g/mol |
Nom IUPAC |
N-ethyl-2-fluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-2-8-6-4-3-5(6)7/h5-6,8H,2-4H2,1H3 |
Clé InChI |
LSEFLLUGMATXJE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


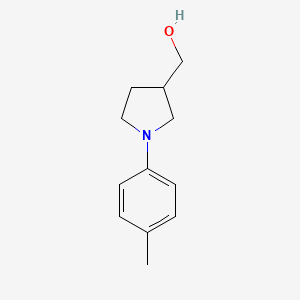
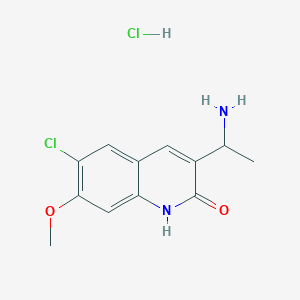
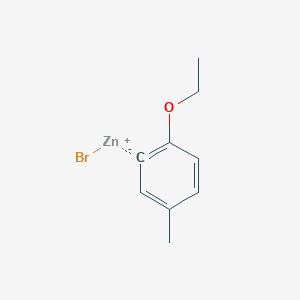
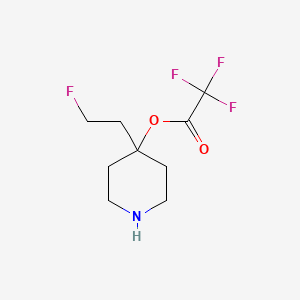
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
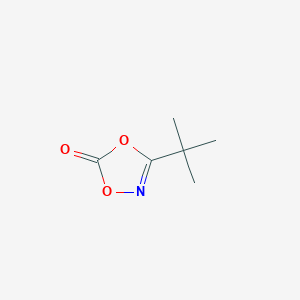
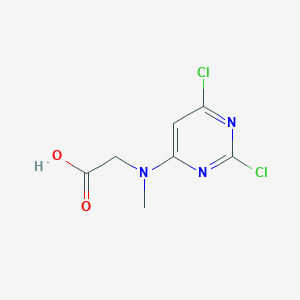
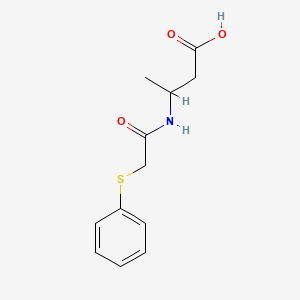
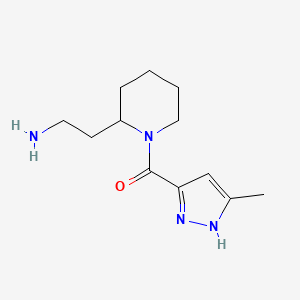

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
